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Compound of Interest

Compound Name:
(2-(Trifluoromethyl)pyridin-3-

yl)methanol

Cat. No.: B157229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)pyridin-3-
yl)methanol, a key fluorinated building block in medicinal chemistry and drug discovery. The

presence of the trifluoromethyl group significantly influences the compound's physicochemical

properties, enhancing its metabolic stability and membrane permeability, thereby making it a

valuable synthon for the development of novel therapeutic agents. This document details the

molecular and physical properties of (2-(Trifluoromethyl)pyridin-3-yl)methanol, provides a

general experimental protocol for its synthesis, and discusses its applications in drug

development, supported by relevant data and visualizations.

Compound Identification and Properties
(2-(Trifluoromethyl)pyridin-3-yl)methanol is a substituted pyridine derivative. The

trifluoromethyl group at the 2-position and the methanol group at the 3-position of the pyridine

ring are key structural features that impart its unique chemical reactivity and biological activity.

Table 1: Molecular and Physicochemical Properties
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Property Value

Molecular Formula C₇H₆F₃NO

Molecular Weight 177.13 g/mol

CAS Number 131747-57-4

Appearance White to off-white solid

Melting Point 46-50 °C

Boiling Point 209.2±35.0 °C (Predicted)

Density 1.362±0.06 g/cm³ (Predicted)

pKa 12.06±0.10 (Predicted)

The Role of the Trifluoromethyl Group in Drug
Design
The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its unique

electronic and steric properties. Its incorporation into a molecule, such as the pyridine ring in

the title compound, can profoundly impact several key pharmacological parameters.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by

cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life of

the drug candidate.

Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group.

Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such

as the blood-brain barrier, and improve its oral bioavailability.

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter

the electron distribution in the aromatic ring, influencing how the molecule interacts with its

biological target. This can lead to stronger and more selective binding to enzymes or

receptors.
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Synthesis of (2-(Trifluoromethyl)pyridin-3-
yl)methanol
The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol typically involves the reduction of

a corresponding carboxylic acid or ester derivative. Below is a general experimental protocol

for its preparation.

Experimental Protocol: Reduction of 2-
(Trifluoromethyl)nicotinic Acid
This protocol outlines the reduction of 2-(trifluoromethyl)nicotinic acid to (2-
(trifluoromethyl)pyridin-3-yl)methanol.

Materials:

2-(Trifluoromethyl)nicotinic acid

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate (EtOAc)

Hexanes

Argon or Nitrogen gas supply

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,

etc.)
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Magnetic stirrer and heating mantle

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-

(trifluoromethyl)nicotinic acid (1.0 eq).

Dissolve the starting material in anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Slowly add the borane-tetrahydrofuran complex solution (typically 2.0-3.0 eq) dropwise to the

stirred solution, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer

Chromatography (TLC).

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow,

dropwise addition of 1 M HCl.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

THF.

Neutralize the aqueous residue with a saturated NaHCO₃ solution.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by silica gel column chromatography, typically using a gradient of

ethyl acetate in hexanes, to afford pure (2-(trifluoromethyl)pyridin-3-yl)methanol.

Figure 1: Synthesis Workflow A high-level overview of the synthesis process.
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Click to download full resolution via product page

Caption: General workflow for the synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Applications in Drug Discovery and Agrochemicals
(2-(Trifluoromethyl)pyridin-3-yl)methanol and its derivatives are valuable intermediates in

the synthesis of a wide range of biologically active molecules.

Pharmaceuticals: The trifluoromethylpyridine scaffold is present in numerous drug

candidates and approved drugs. The unique properties conferred by the trifluoromethyl

group make this moiety attractive for developing treatments for a variety of diseases.

Agrochemicals: Trifluoromethylpyridine derivatives are also widely used in the agrochemical

industry as herbicides, insecticides, and fungicides. The enhanced stability and biological

activity of these compounds lead to more effective and environmentally benign crop

protection agents.

Signaling Pathway Modulation
While specific signaling pathway modulation by (2-(Trifluoromethyl)pyridin-3-yl)methanol
itself is not extensively documented in publicly available literature, its derivatives are known to

interact with various biological targets. The general mechanism of action for many drugs

involves binding to a receptor or enzyme, which in turn initiates or inhibits a cellular signaling

cascade.

Figure 2: Generic Drug-Target Interaction Pathway A simplified diagram illustrating a common

mechanism of drug action.
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Caption: Simplified model of a drug inhibiting a cellular signaling pathway.

Conclusion
(2-(Trifluoromethyl)pyridin-3-yl)methanol is a fundamentally important building block for the

synthesis of advanced pharmaceutical and agrochemical agents. Its trifluoromethyl group

provides significant advantages in terms of metabolic stability, lipophilicity, and binding affinity.

The synthetic route to this compound is well-established, allowing for its ready availability for

research and development purposes. Further investigation into the biological activities of novel

derivatives of (2-(Trifluoromethyl)pyridin-3-yl)methanol is a promising avenue for the

discovery of new and effective therapeutic and crop protection agents.
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To cite this document: BenchChem. [In-depth Technical Guide: (2-(Trifluoromethyl)pyridin-3-
yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157229#2-trifluoromethyl-pyridin-3-yl-methanol-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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